molecular formula C12H18FN B13256752 1-(4-Fluorophenyl)hexan-1-amine

1-(4-Fluorophenyl)hexan-1-amine

Cat. No.: B13256752
M. Wt: 195.28 g/mol
InChI Key: UNFJYYGKZGWSCG-UHFFFAOYSA-N
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Description

Contextualization of Fluorophenyl Amine Derivatives in Organic Chemistry Research

Fluorophenyl amine derivatives are a significant class of compounds in organic and medicinal chemistry. The incorporation of a fluorine atom onto a phenyl ring attached to an amine function can profoundly influence the molecule's physicochemical properties. This includes alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, these derivatives are frequently investigated for their potential pharmacological activities.

Research into fluorophenyl amine derivatives has yielded compounds with a wide array of applications. For instance, derivatives of 1-(4-fluorophenyl)piperazine (B120373) have been synthesized and evaluated for their antimicrobial activities. Similarly, complex molecules incorporating a 1-(4-fluorophenyl) group are being explored for their potential in treating various diseases. The synthesis of novel thioureas with diuretic and saluretic activity, for example, has utilized 4-fluoro-α-methylbenzylamine, a structurally related compound. chemicalbook.com Furthermore, the development of new anticancer agents has involved the synthesis of 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives. These examples underscore the strategic importance of the fluorophenyl amine scaffold in the design of new functional molecules.

Scope and Significance of Academic Investigation Pertaining to 1-(4-Fluorophenyl)hexan-1-amine

The academic investigation of this compound itself is primarily centered on its role as a chemical intermediate. While detailed research focusing solely on this specific amine is not extensively documented in publicly available literature, its significance is inferred from its commercial availability and the broader interest in its derivatives. It is a valued building block for creating more elaborate molecules that are subjects of in-depth study.

The synthesis of various compounds containing the 1-(4-fluorophenyl) moiety highlights the utility of precursors like this compound. For example, the synthesis of certain quinolines and 1-azadienes has been achieved through the cyclization and isomerization of propargylamines, which can be derived from primary amines. mdpi.com The preparation of complex heterocyclic structures often involves the coupling of amine derivatives with other molecules, a process where this compound could serve as a key starting material. researchgate.net

While direct research on the biological activity or detailed reaction mechanisms of this compound is limited, its structural components—a primary amine and a fluorophenyl group—are well-studied. The primary amine group is a versatile functional handle for a multitude of chemical transformations, including the formation of amides, imines, and sulfonamides. The 4-fluorophenyl group, as mentioned, can enhance the pharmacological profile of a molecule. Therefore, the academic significance of this compound lies in its potential to be a precursor to a new generation of fluorinated compounds with interesting chemical and biological properties.

Below are the key identification and property data for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 2728-88-3
Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
InChI Key UNFJYYGKZGWSCG-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H18FN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12H,2-5,14H2,1H3

InChI Key

UNFJYYGKZGWSCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Fluorophenyl Hexan 1 Amine and Analogous Structures

Strategies for the Construction of the 1-Phenyl-1-amine Core

The formation of the central 1-phenyl-1-amine scaffold is a critical step in the synthesis of the target compound and its analogs. Several classical and contemporary methods are employed to achieve this transformation efficiently.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org

A common pathway to synthesize analogs of 1-(4-fluorophenyl)hexan-1-amine involves the reductive amination of a corresponding ketone, such as 1-(4-fluorophenyl)hexan-1-one (B1338652), with ammonia. The reaction proceeds through the formation of an imine, which is subsequently reduced. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. organic-chemistry.orgmasterorganicchemistry.com The choice of solvent can significantly impact the reaction's efficiency, with methanol (B129727) often being a suitable choice. ucsf.edu

For instance, the synthesis of [18F]-labeled fluorodexetimides has been achieved through the reductive amination of [18F]fluorobenzaldehydes. johnshopkins.eduiaea.org This highlights the applicability of this method for introducing fluorine isotopes, which is valuable in the development of radiotracers for positron emission tomography (PET). The reaction conditions are generally mild and can tolerate a range of functional groups. organic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristicsCommon Solvents
Sodium Borohydride (NaBH4)Can also reduce aldehydes and ketones; typically added after imine formation. commonorganicchemistry.comMethanol, Ethanol commonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH3)Less reactive towards carbonyls, more selective for imines. masterorganicchemistry.comMethanol commonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild and selective, sensitive to water. organic-chemistry.orgDichloroethane (DCE), Tetrahydrofuran (B95107) (THF) commonorganicchemistry.com
Catalytic Hydrogenation (e.g., Pd/C, Pt/C)A "green" chemistry approach. wikipedia.orgVaries depending on catalyst and substrate.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another fundamental route to benzylic amines. ucalgary.ca This approach typically involves the reaction of a benzylic halide with an amine nucleophile. ucalgary.ca For the synthesis of this compound, a potential precursor would be 1-bromo-1-(4-fluorophenyl)hexane.

The mechanism of substitution, either SN1 or SN2, depends on the structure of the benzylic halide. ucalgary.ca Primary benzylic halides generally favor an SN2 pathway, while secondary and tertiary halides tend to react via a resonance-stabilized benzylic carbocation in an SN1 mechanism. ucalgary.ca

A significant challenge in using amines as nucleophiles is their basicity, which can lead to competing elimination reactions. libretexts.org Furthermore, the primary amine product can act as a nucleophile itself, leading to the formation of secondary and tertiary amines. libretexts.org To circumvent this, a common strategy is to use sodium azide (B81097) (NaN3) as the nucleophile, which is highly nucleophilic but less basic. masterorganicchemistry.com The resulting azide can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com

Grignard Reagent-Mediated Syntheses of Precursors and Analogues

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. missouri.eduacs.org They can be utilized to construct precursors for this compound. One common application is the reaction of a Grignard reagent with a nitrile. masterorganicchemistry.com

For example, the addition of a pentylmagnesium bromide Grignard reagent to 4-fluorobenzonitrile (B33359) would yield an imine intermediate. masterorganicchemistry.com Subsequent hydrolysis of this imine in aqueous acid affords the corresponding ketone, 1-(4-fluorophenyl)hexan-1-one, a key precursor for reductive amination. masterorganicchemistry.com

Alternatively, Grignard reagents can be used to synthesize primary amines through electrophilic amination. This involves reacting the Grignard reagent with an electrophilic amine source. organic-chemistry.org Another approach involves the hydroboration of imines, which can be catalyzed by Grignard reagents, to produce the corresponding amines. nih.gov

Table 2: Applications of Grignard Reagents in Amine Synthesis

Reaction TypeReactantsIntermediate/Product
Addition to NitrilesGrignard Reagent + NitrileImine, which is hydrolyzed to a Ketone masterorganicchemistry.comyoutube.com
Electrophilic AminationGrignard Reagent + Electrophilic Amine SourcePrimary Amine organic-chemistry.org
Catalyzed HydroborationImine + Borane + Grignard CatalystAmine nih.gov

Advanced Synthetic Transformations Involving the Fluorophenyl Amine Motif

Beyond the fundamental construction of the amine core, more advanced synthetic methods can be employed to create fluorophenyl amines and their analogs, often offering unique pathways to complex structures.

Schmidt Rearrangement Reactions in Fluorophenyl Amine Synthesis

The Schmidt reaction is a powerful method for converting carboxylic acids or ketones into amines or amides, respectively, through a rearrangement process involving an azide. organic-chemistry.orgwikipedia.org When a carboxylic acid is treated with hydrazoic acid (HN3) in the presence of a strong acid, it undergoes a rearrangement to form a primary amine with the loss of carbon dioxide and nitrogen gas. byjus.com

This reaction could be applied to a precursor like 2-(4-fluorophenyl)heptanoic acid to synthesize this compound. The mechanism involves the formation of an acylium ion, which then reacts with hydrazoic acid. wikipedia.orgbyjus.com A subsequent rearrangement with the expulsion of nitrogen gas leads to a protonated isocyanate, which is then hydrolyzed to the amine. wikipedia.org The Schmidt reaction is particularly useful for synthesizing sterically hindered or cyclic amines and amides. libretexts.org

Condensation Reactions for Analogous Structures

Condensation reactions are fundamental in organic synthesis for building complex molecules from simpler precursors. In the context of synthesizing analogs of this compound, condensation reactions can be used to form imines or related structures that can then be converted to the desired amines.

For instance, the condensation of an aldehyde or ketone with a primary amine is the first step in reductive amination, as discussed earlier. wikipedia.org Mechanochemical methods, which involve grinding reactants together without a solvent, have been shown to be an efficient and environmentally friendly way to synthesize fluorinated imines. nih.gov

Furthermore, multicomponent reactions, such as the Kabachnik–Fields condensation, can be used to synthesize α-aminophosphonates, which are structural analogs of α-amino acids. nih.gov This reaction involves the condensation of an aldehyde or ketone, an amine, and a phosphite. nih.gov While not directly producing this compound, these methods demonstrate the versatility of condensation reactions in creating a wide range of structurally similar compounds.

Reactions with Organometallic Reagents for Fluorophenylamine Derivatives

The formation of fluorophenylamine derivatives often relies on the carbon-carbon bond-forming capabilities of organometallic reagents. fluorochem.co.uk These reagents, which feature a carbon-metal bond, act as potent nucleophiles, enabling the construction of the core structure of molecules like this compound. fluorochem.co.uklibretexts.org A primary strategy involves the addition of an organometallic species to an electrophilic precursor, such as an imine or a related derivative.

Organolithium and organomagnesium (Grignard) reagents are prominently used for this purpose. libretexts.orgorganicchemistrydata.org For instance, a hexylmagnesium bromide Grignard reagent could theoretically be added to an imine derived from 4-fluorobenzaldehyde (B137897) to form the target amine. The reactivity of these organometallic compounds is high, though it necessitates careful control of reaction conditions to avoid side reactions, particularly due to their strong basicity. libretexts.org The choice of solvent is critical, with ethers like diethyl ether or tetrahydrofuran (THF) being essential for stabilizing Grignard reagents. libretexts.org

The synthesis of fluorinated organometallic reagents themselves is a field of significant study. organicchemistrydata.orgresearchgate.net These reagents can be used to introduce a fluoroaryl group into a molecule. researchgate.net The stability and reactivity of these fluorinated reagents can differ significantly from their non-fluorinated counterparts, a factor that must be considered during synthetic planning. researchgate.net Organozinc and organocopper reagents are also employed, often offering milder reaction conditions and greater functional group tolerance compared to their lithium or magnesium analogs. fluorochem.co.ukresearchgate.net

Table 1: Overview of Organometallic Reagents in Amine Synthesis

Reagent Type Typical Precursors Key Characteristics Relevant Applications
Organolithium Alkyl/Aryl Halides + Lithium Metal Highly reactive, strong bases. libretexts.org Formation of C-C bonds by addition to carbonyls or imines.
Grignard (Organomagnesium) Alkyl/Aryl Halides + Magnesium Metal Highly reactive, strong bases, require ether solvents for stability. libretexts.org Widely used for C-C bond formation with various electrophiles. libretexts.org
Organozinc Organolithium/Grignard + ZnX₂ Milder, more functional group tolerant. fluorochem.co.ukresearchgate.net Negishi coupling, additions to carbonyls. fluorochem.co.uk

| Organocopper (Cuprates) | Organolithium + CuX | Softer nucleophiles, useful for conjugate additions. fluorochem.co.ukresearchgate.net | 1,4-additions to α,β-unsaturated systems, cross-coupling. fluorochem.co.uk |

Cross-Coupling Methodologies for Aryl Amines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern aryl amine synthesis. organic-chemistry.org This methodology allows for the formation of a carbon-nitrogen bond by coupling an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The synthesis of this compound analogs can be envisioned through the coupling of 1-bromo-4-fluorobenzene (B142099) with hexylamine (B90201).

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium center. organic-chemistry.org Sterically hindered and electron-rich phosphine (B1218219) ligands, such as BrettPhos, are often effective. acs.org The development of new catalysts and ligands has expanded the scope of this reaction to include less reactive aryl chlorides and a wider variety of amine coupling partners. organic-chemistry.orgorganic-chemistry.org

Beyond palladium, other transition metals like copper and nickel are also utilized for C-N cross-coupling. organic-chemistry.org The Ullmann condensation, a copper-catalyzed reaction, is a classic method for aryl amination, though it often requires harsher conditions than palladium-catalyzed systems. organic-chemistry.org Nickel-catalyzed couplings are emerging as a cost-effective and efficient alternative, capable of facilitating the amination of aryl carbamates. organic-chemistry.org Recently, mechanochemical approaches to the Buchwald-Hartwig reaction have been developed, offering a more sustainable, solvent-minimized, and rapid method for synthesizing aromatic amines. acs.org

Table 2: Comparison of Cross-Coupling Methods for Aryl Amine Synthesis

Method Catalyst System Substrates Typical Conditions Advantages
Buchwald-Hartwig Amination Palladium / Phosphine Ligand Aryl Halides/Triflates + Amines Base (e.g., NaOtBu), Organic Solvent, 60-110 °C Broad substrate scope, high efficiency, mild conditions. organic-chemistry.orgacs.org
Ullmann Condensation Copper / Ligand Aryl Halides + Amines Often requires higher temperatures (>150 °C) Classic method, useful for specific substrates. organic-chemistry.org
Nickel-Catalyzed Amination Nickel / Ligand Aryl Halides/Carbamates + Amines Can be milder than Ullmann, cost-effective catalyst. Alternative to palladium, can use different substrate classes. organic-chemistry.org

| Visible Light/Nickel Dual Catalysis | Nickel Catalyst + Photoredox Catalyst | Aryl Halides + α-Silylamines | Mild conditions, visible light irradiation. | High functional group tolerance, avoids high temperatures. nih.gov |

Optimization of Synthetic Conditions and Scalability

Microwave-Assisted Synthesis Strategies

The use of microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates, increasing yields, and enabling reactions that are difficult under conventional heating. nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes. nih.govrsc.org This rapid and controlled heating is particularly advantageous for high-throughput synthesis and the optimization of reaction conditions. nih.gov

In the context of synthesizing fluorophenylamine derivatives, microwave assistance can be applied to various reaction types, including the cross-coupling reactions mentioned previously. For example, a Buchwald-Hartwig amination or a Suzuki coupling to build the carbon skeleton could be significantly expedited. nih.gov The efficiency of microwave heating allows for the rapid screening of catalysts, solvents, and bases to find the optimal conditions for a particular transformation. This technology is not only beneficial for research and development but also for its potential in scaling up synthetic processes due to its energy efficiency and shorter processing times. youtube.com

Table 3: Microwave-Assisted vs. Conventional Heating in Amide Synthesis

Reaction Heating Method Reaction Time Yield Reference
Acetamide Synthesis Conventional 1-2 hours 60% nih.gov
Acetamide Synthesis Microwave Not specified Good yields nih.gov
Coumarin Derivative Synthesis Conventional ~24 hours Lower rsc.org

Solvent and Catalyst Effects on Reaction Efficiency and Selectivity

The choice of solvent and catalyst is paramount in directing the outcome of a chemical reaction, influencing its rate, yield, and selectivity. Solvents can affect the solubility of reagents, stabilize transition states, and in some cases, participate directly in the reaction mechanism. chemrxiv.org For instance, in reactions involving charged intermediates, polar solvents are often preferred, whereas non-polar solvents may be suitable for others. The donor ability of a solvent can also impact catalytic activity, particularly with Lewis acid catalysts. chemrxiv.org

Recent trends have moved towards developing solvent-free or "neat" reaction conditions to enhance sustainability. mdpi.comnih.gov Such approaches can lead to accelerated reaction rates, minimize side reactions, and simplify product purification by eliminating the need for solvent removal. mdpi.com

The catalyst, particularly in cross-coupling reactions, is the key to efficiency and selectivity. The metal center (e.g., Pd, Ni, Cu) and the associated ligands dictate the catalytic cycle's efficacy. organic-chemistry.org For example, different phosphine ligands in a Buchwald-Hartwig reaction can lead to vastly different outcomes depending on the steric and electronic properties of the substrates. organic-chemistry.org Similarly, the development of catalysts supported on materials like zeolites or magnetite nanoparticles allows for easier catalyst recovery and reuse, which is a significant advantage for scalability and green chemistry. nih.gov The optimization process often involves screening a matrix of catalysts, ligands, bases, and solvents to identify the most effective combination for the desired transformation.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Hexylmagnesium bromide
4-Fluorobenzaldehyde
Diethyl ether
Tetrahydrofuran (THF)
1-Bromo-4-fluorobenzene
Hexylamine
BrettPhos

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a precise map of the molecular framework can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency or chemical shift (δ), reported in parts per million (ppm).

Aromatic Protons: The protons on the 4-fluorophenyl group are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the fluorine substituent, the aromatic ring exhibits a characteristic splitting pattern. The protons ortho to the fluorine atom (adjacent to the carbon-fluorine bond) will be magnetically coupled to the fluorine nucleus, resulting in a doublet of doublets. Similarly, the protons meta to the fluorine atom will also appear as a doublet of doublets.

Benzylic Proton: The single proton on the carbon atom bonded to both the phenyl ring and the nitrogen atom (the benzylic proton) is deshielded by the adjacent aromatic ring and the amine group. Its signal is anticipated to be in the range of 3.8-4.2 ppm. This peak would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group of the hexyl chain.

Amine Protons: The two protons of the primary amine (-NH₂) group typically produce a broad signal that can appear over a wide range, generally between 0.5 and 5.0 ppm. pdx.eduucl.ac.uk The exact chemical shift and peak shape are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ucl.ac.uk These protons can be identified by their disappearance from the spectrum upon the addition of deuterium (B1214612) oxide (D₂O). openstax.org

Hexyl Chain Protons: The protons of the n-pentyl group (the remainder of the hexyl chain) will appear in the upfield region of thespectrum. The methylene group adjacent to the benzylic carbon is expected around 1.4-1.8 ppm. The subsequent methylene groups along the chain will resonate at approximately 1.2-1.4 ppm, often overlapping to form a complex multiplet. The terminal methyl (CH₃) group is the most shielded and will appear as a triplet around 0.8-1.0 ppm. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-(4-Fluorophenyl)hexan-1-amine

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to F) ~7.3 Doublet of Doublets (dd)
Aromatic (meta to F) ~7.1 Doublet of Doublets (dd)
Benzylic (CH-N) 3.8 - 4.2 Triplet (t)
Amine (NH₂) 0.5 - 5.0 Broad Singlet (br s)
Alkyl (α-CH₂) 1.4 - 1.8 Multiplet (m)
Alkyl (-(CH₂)₃-) 1.2 - 1.4 Multiplet (m)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The carbon atoms of the phenyl ring typically resonate between 115 and 145 ppm. The carbon atom directly bonded to the fluorine (C-F) will show a large chemical shift, predicted to be in the range of 160-165 ppm, and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbon atom attached to the hexylamine (B90201) substituent (ipso-carbon) is expected around 140-145 ppm. careerendeavour.com

Benzylic Carbon: The benzylic carbon (CH-N) signal is expected to appear in the range of 50-60 ppm. docbrown.info

Hexyl Chain Carbons: The carbons of the alkyl chain will resonate in the upfield region. The carbon adjacent to the benzylic carbon will be found around 35-40 ppm, with the remaining chain carbons appearing between 22 and 32 ppm. The terminal methyl carbon is the most shielded, with a chemical shift of approximately 14 ppm. miamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-F) 160 - 165
Aromatic (C-ipso) 140 - 145
Aromatic (CH) 115 - 130
Benzylic (CH-N) 50 - 60
Alkyl (α-CH₂) 35 - 40
Alkyl (Chain CH₂) 22 - 32

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom attached to an aromatic ring typically falls within the range of -110 to -120 ppm relative to a standard like CFCl₃. rsc.org In a proton-decoupled spectrum, this signal would be a singlet. In a proton-coupled spectrum, the signal would be split into a complex multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. huji.ac.il

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing definitive identification of functional groups.

The IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretching: As a primary amine, the compound will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com The asymmetric stretch appears at a higher frequency (~3360 cm⁻¹) and the symmetric stretch at a lower frequency (~3290 cm⁻¹). libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group (N-H bend) results in a characteristic absorption in the range of 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1150-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Asymmetric Stretch ~3360 Medium
Primary Amine N-H Symmetric Stretch ~3290 Medium
Aromatic C-H Stretch >3000 Variable
Aliphatic C-H Stretch 2850 - 2960 Strong
Primary Amine N-H Bend (Scissoring) 1580 - 1650 Medium-Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong
Alkyl CH₂ Bend (Scissoring) ~1465 Medium
Aliphatic C-N Stretch 1000 - 1250 Medium-Weak
Aromatic C-N Stretch 1250 - 1335 Strong
Aromatic C-F Stretch 1150 - 1250 Strong

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. Key expected signals include:

Aromatic Ring Vibrations: A strong band for the symmetric "ring-breathing" mode of the para-substituted benzene (B151609) ring is expected around 800-850 cm⁻¹. Other aromatic C=C and C-H vibrations would also be visible.

C-H Stretching: Aliphatic and aromatic C-H stretching signals would appear prominently in the 2800-3100 cm⁻¹ region.

C-F and C-N Stretching: The C-F and C-N stretching vibrations are also Raman active and would provide complementary information to the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no available published data detailing the specific fragmentation patterns of this compound under various mass spectrometry conditions. Such an analysis would be crucial for confirming its molecular structure and understanding its gas-phase ion chemistry.

X-ray Diffraction Studies for Solid-State Architecture

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

No published single-crystal X-ray diffraction studies for this compound could be located. This type of analysis is essential for unambiguously determining the three-dimensional arrangement of atoms in the crystalline state, including its absolute configuration and preferred conformation.

Analysis of Bond Lengths, Angles, and Dihedral Angles in Crystalline Forms

Without crystal structure data, a detailed analysis of bond lengths, bond angles, and dihedral angles for this compound is not possible. This information would provide fundamental insights into the molecule's geometry.

Supramolecular Interactions and Crystal Engineering

Hirshfeld Surface Analysis for Intermolecular Contacts and Packing Motifs

Hirshfeld surface analysis, a tool for visualizing and quantifying intermolecular interactions in crystals, cannot be performed without the underlying crystallographic data.

Characterization of Hydrogen Bonding Networks within the Crystal Lattice

Similarly, a detailed characterization of the hydrogen bonding networks within the crystal lattice of this compound is not feasible due to the absence of published crystal structures.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost. For 1-(4-Fluorophenyl)hexan-1-amine, DFT studies provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which possesses a rotatable hexyl chain and an amine group, multiple low-energy conformations can exist.

Conformational analysis using DFT methods, such as B3LYP combined with a basis set like 6-31G**, involves systematically exploring the potential energy surface of the molecule. nih.gov This process identifies various stable conformers (local minima) and the global minimum, which represents the most stable structure of the molecule. The optimization process refines bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible, and the structure corresponds to an energy minimum. The presence of the fluorine atom on the phenyl ring and the amine group at the chiral center significantly influences the preferred conformation due to steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) (Note: These are illustrative values for a representative conformation, actual values depend on the specific computational level.)

Parameter Bond/Angle Theoretical Value
Bond Length C-F ~1.35 Å
C-N ~1.47 Å
Phenyl C-C (avg.) ~1.39 Å
Bond Angle F-C-C ~118°
C-C-N ~111°

Electronic Structure and Properties (e.g., Dipole Moments, Charge Distribution)

DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and related properties. The electronegativity of the fluorine and nitrogen atoms in this compound creates a non-uniform charge distribution across the molecule.

Table 2: Illustrative Mulliken Atomic Charges (Theoretical)

Atom Expected Partial Charge (e)
Fluorine (F) Highly Negative
Nitrogen (N) Negative
Amine Hydrogens (H) Positive
Phenyl Carbon (bonded to F) Positive

Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculations yield a set of vibrational modes, each with a specific frequency and intensity. sid.ir These modes correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational frequencies would include N-H stretching of the amine group, C-F stretching of the fluorophenyl group, aromatic C-H stretching, and various C-C and C-H vibrations of the hexyl chain. Comparing these theoretical spectra with experimentally obtained spectra is a crucial method for validating the computational model and confirming the molecular structure. dntb.gov.ua

Table 3: Predicted Key Vibrational Frequencies (Theoretical)

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
C=C Stretch (Aromatic) 1450 - 1600

Reactivity Indices and Chemical Potential Descriptors

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," implying higher stability and lower reactivity. edu.krd

Chemical Softness (S): Softness is the reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. edu.krd

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. physchemres.org

These descriptors are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO), providing a quantitative basis for comparing the reactivity of different molecules. edu.krd

Quantum Chemical Descriptors and Advanced Analysis

Beyond basic properties, computational chemistry offers advanced analyses that provide deeper insights into molecular behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be localized on the amine group and the electron-rich phenyl ring. youtube.com

LUMO: The LUMO is the innermost orbital without electrons. Its energy level (E_LUMO) is related to the electron affinity and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity. nih.gov A large gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

FMO analysis is crucial for predicting how this compound will interact with other reagents and its potential role in chemical reactions. wikipedia.org

Table 4: Representative Frontier Molecular Orbital Energies (Theoretical)

Parameter Description Illustrative Energy (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5

Molecular Electrostatic Potential (MEP) Surface Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to predict the reactive behavior of a molecule. indexcopernicus.com It is calculated by evaluating the force exerted on a positive test charge at various points in the space surrounding the molecule, arising from the molecule's own charge distribution (nuclei and electrons). researchgate.net The resulting potential is then mapped onto a surface of constant electron density, using a color spectrum to indicate different potential values.

For this compound, an MEP map would reveal key features about its reactivity:

Negative Regions (Red/Yellow): These areas correspond to high electron density and negative electrostatic potential. They indicate sites susceptible to electrophilic attack. In this molecule, the primary negative potential would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons, and to a lesser extent, the fluorine atom. These regions are the most likely sites for hydrogen bonding interactions where the molecule acts as a proton acceptor. niscpr.res.insigmaaldrich.com

Positive Regions (Blue): These areas have low electron density and represent positive electrostatic potential, signaling sites for potential nucleophilic attack. indexcopernicus.com The hydrogen atoms of the amine group (-NH2) and the hydrogen atoms on the carbon adjacent to the nitrogen would exhibit the most positive potential, making them key sites for interaction with nucleophiles. nist.gov

Neutral Regions (Green): These parts of the molecule, likely the hydrocarbon hexyl chain, have a potential close to zero.

By analyzing the MEP surface, one could predict how this compound would orient itself when approaching other molecules, providing insight into its potential role in larger molecular assemblies or its interaction with a biological receptor. nist.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). nih.govdntb.gov.ua This analysis goes beyond simple line-bond drawings to characterize the nature and strength of atomic interactions.

A QTAIM analysis of this compound would involve:

Locating Critical Points: The analysis identifies points where the gradient of the electron density is zero. These include nuclear critical points (NCPs, maxima in ρ), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

Defining Bond Paths: A bond path is a line of maximum electron density that links two neighboring nuclei, serving as a universal indicator of a chemical bond. researchgate.net

Analyzing BCP Properties: The properties of the electron density at a bond critical point provide quantitative information about the bond.

Hypothetical QTAIM Data for Key Bonds in this compound This table is illustrative and not based on published data.

Bond Electron Density (ρ) at BCP (a.u.) Laplacian of ρ (∇²ρ) at BCP Description
C-N ~0.25-0.30 Negative Typical polar covalent bond.
C-F ~0.20-0.25 Positive Polar covalent bond with significant ionic character.
N-H ~0.30-0.35 Negative Polar covalent bond.
C-C (Aromatic) ~0.28-0.32 Negative Covalent bond with partial double bond character.

A negative value for the Laplacian of the electron density (∇²ρ) at the BCP indicates a 'shared' interaction, characteristic of covalent bonds. A positive Laplacian suggests a 'closed-shell' interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions. QTAIM analysis could precisely characterize the polar covalent C-F and C-N bonds and confirm the nature of the weaker non-covalent interactions that might stabilize certain conformations of the molecule. researchgate.netresearchgate.net

Theoretical Studies of Reaction Mechanisms and Energetics

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Energy Profiles and Transition State Characterization for Key Transformations

For the synthesis or reaction of this compound, theoretical chemists can construct a potential energy surface (PES). A key transformation for this molecule is its synthesis, often via reductive amination of a corresponding ketone.

A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., 1-(4-fluorophenyl)hexan-1-one (B1338652) and ammonia/amine source) and the final product.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate between an intermediate step. This saddle point structure is the transition state.

Frequency Calculation: Performing calculations to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. By mapping the entire energy profile, researchers can identify the rate-determining step—the one with the highest activation energy.

Solvent Effects in Computational Modeling of Reactions

Reactions are typically run in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects using various methods:

Implicit Solvation Models: The most common approach, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. ebi.ac.uk This model is efficient for capturing the bulk electrostatic effects of the solvent, such as stabilizing charged intermediates or transition states.

Explicit Solvation Models: This method involves including a number of individual solvent molecules in the calculation. While computationally much more expensive, it is necessary for reactions where specific solvent-solute interactions, like hydrogen bonding, play a critical role in the mechanism.

For a reaction involving this compound, a polar solvent would be expected to stabilize charged intermediates and polar transition states, potentially lowering the activation energy and accelerating the reaction compared to the gas phase or a non-polar solvent. ebi.ac.ukresearchgate.net For instance, in a protonation reaction, a polar solvent would stabilize the resulting ammonium (B1175870) cation, affecting the molecule's basicity. researchgate.net

Synthetic Applications and Relevance in Chemical Sciences

1-(4-Fluorophenyl)hexan-1-amine as a Versatile Synthetic Building Block in Organic Synthesis

Primary amines are foundational to organic synthesis and drug discovery, prized for their ability to form crucial carbon-nitrogen bonds. rsc.orgpurkh.com this compound exemplifies this utility, serving as a versatile synthetic building block for creating more complex molecules. enamine.netamerigoscientific.com Its reactivity is centered on the nucleophilic primary amine group, which readily participates in a wide array of chemical transformations. amerigoscientific.comijrpr.com

The presence of the 4-fluorophenyl group also significantly influences the molecule's behavior. Fluorine's high electronegativity can alter the acidity of the amine, its reactivity, and the properties of the resulting products, such as enhancing metabolic stability or modifying drug-receptor binding interactions. youtube.comnih.gov This makes fluorinated building blocks like this compound particularly valuable in medicinal chemistry and agrochemical research. youtube.comnih.gov

Key synthetic applications for this building block include:

Amide and Peptide Synthesis: The amine group can react with carboxylic acids or their derivatives (like acyl chlorides) to form amides, which are fundamental linkages in countless pharmaceuticals and polymers. nih.govmolport.com

Imine Formation and Reductive Amination: Condensation with aldehydes and ketones yields imines, which can be further reduced to form secondary amines. This is a powerful method for elaborating molecular structures. sigmaaldrich.com

N-Arylation Reactions: The amine can be coupled with aryl halides, often through transition metal-catalyzed reactions like the Buchwald-Hartwig amination, to produce diarylamines or more complex nitrogen-containing aromatic systems. nih.govacs.org

Heterocycle Synthesis: Primary amines are essential starting materials for constructing a vast range of nitrogen-containing heterocyclic compounds, which form the core of many biologically active molecules. amerigoscientific.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent Class Product Class Significance
Acylation Carboxylic Acids, Acyl Halides Amides Access to pharmaceuticals, polymers. nih.govmolport.com
Condensation Aldehydes, Ketones Imines, Secondary Amines Molecular elaboration, synthesis of complex amines. sigmaaldrich.com
N-Arylation Aryl Halides Diaryl/Alkyl-Aryl Amines Core structures in materials and medicinal chemistry. nih.govacs.org
Heterocycle Formation Various (e.g., diketones) N-Heterocycles (e.g., pyrroles) Key scaffolds for bioactive compounds. amerigoscientific.comresearchgate.net

Development of Novel Materials through Functionalization Strategies

The unique structural features of this compound make it an attractive candidate for the development of novel functional materials. ijrpr.com The primary amine group serves as a reactive handle for grafting the molecule onto surfaces or integrating it into larger macromolecular architectures, such as polymers. nih.govresearchgate.netpolysciences.com

The incorporation of fluorine into materials can impart desirable properties, including:

Thermal and Chemical Stability: The strength of the carbon-fluorine bond often leads to materials with high resistance to heat and chemical degradation. youtube.comacs.org

Modified Surface Properties: Fluorinated compounds are known for their low surface energy, which can be exploited to create hydrophobic or non-stick coatings. youtube.com

Unique Intermolecular Interactions: The electronegativity of fluorine can influence the electronic properties of materials, making fluorinated compounds useful in organic electronics. man.ac.uk

By reacting this compound with polymer backbones, material scientists can create functionalized polymers with precisely tailored properties. polysciences.comgoogle.com For instance, tethering this amine to a polymer surface could alter its adhesion, wettability, and biocompatibility. acs.org The chiral nature of the molecule also opens up possibilities for creating chiral stationary phases for chromatography or materials with specific optical properties.

Role in Advanced Chemical Process Development

The use of this compound extends to the advancement of chemical manufacturing processes, particularly in the realms of green chemistry and asymmetric catalysis.

Green Chemistry and Mechanochemistry: Modern synthesis is increasingly focused on environmentally benign methods that reduce solvent waste and energy consumption. acs.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is a prime example of such an approach. nih.gov Reactions involving primary amines, such as amide synthesis or Buchwald-Hartwig couplings, have been successfully adapted to solvent-free mechanochemical conditions. nih.govacs.orgorganic-chemistry.org Employing substrates like this compound in these processes can lead to faster reactions, higher yields, and a significantly reduced environmental footprint compared to traditional solution-phase chemistry. acs.orgorganic-chemistry.org

Asymmetric Catalysis: Chiral amines are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.govacs.org This is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. This compound, being a chiral molecule, can be used as a resolving agent or as a precursor for synthesizing more complex chiral ligands and organocatalysts. sigmaaldrich.comrsc.org These catalysts can then be used in small amounts to generate large quantities of enantiomerically pure products through methods like asymmetric hydrogenation, a highly efficient and atom-economical process. nih.govacs.org The development of recyclable, supported catalysts is another key area where such amines could be integrated, further enhancing the sustainability of chemical production. rsc.org

Future Research Directions and Open Questions

Exploration of Undiscovered Synthetic Routes to 1-(4-Fluorophenyl)hexan-1-amine

While established methods for the synthesis of fluorinated amines exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key objective. Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler precursors, serves as a powerful tool for designing novel synthetic pathways. icj-e.orgias.ac.inamazonaws.com This approach can reveal multiple synthetic routes by identifying strategic bond disconnections and functional group interconversions. umi.ac.id

Future research could focus on applying modern synthetic methodologies to construct this compound. These may include:

Photoredox Catalysis : This emerging technique utilizes visible light to initiate radical-based transformations under mild conditions, offering a less toxic alternative to traditional methods. nottingham.ac.uk It has been successfully used for constructing C-C and C-N bonds, making it a promising avenue for synthesizing fluorinated amines. nottingham.ac.uk The development of photoredox-mediated hydroamination reactions, for instance, could provide a novel approach to the synthesis of this compound and its derivatives. nottingham.ac.uk

Novel Fluorination and Amination Techniques : Recent advances in fluorine chemistry present new possibilities. nih.gov For example, aminofluorination of fluorinated alkenes using reagents like Selectfluor has been shown to be an effective method for producing α-CF3 and α-CF2H amines. rsc.org Exploring the application of such methods could lead to more direct and efficient syntheses. Additionally, new strategies for synthesizing fluorinated amines from benign sources like CO2 or CS2 are being developed, which could offer greener alternatives. nih.govacs.orgnih.gov

Biocatalysis : The use of enzymes in synthesis is a growing field that offers high selectivity and mild reaction conditions. Investigating enzymatic pathways, such as those involving transaminases, for the asymmetric synthesis of this compound could provide access to specific enantiomers with high purity.

A retrosynthetic approach could systematically explore disconnections at various points in the molecule's structure, suggesting precursors that are amenable to these modern synthetic methods.

Potential Synthetic Strategy Key Features Potential Precursors
Photoredox-Catalyzed HydroaminationMild reaction conditions, use of visible light, radical-based mechanism. nottingham.ac.uk4-Fluoro-styrene derivatives and hexylamine (B90201) precursors.
Electrophilic AminofluorinationDirect introduction of amine and fluorine functionalities. rsc.orgCorresponding fluorinated alkenes.
Chemoenzymatic SynthesisHigh stereoselectivity, environmentally benign conditions.1-(4-fluorophenyl)hexan-1-one (B1338652).
Grignard ReactionClassic C-C bond formation.4-Fluorobenzonitrile (B33359) and pentylmagnesium bromide.

Advanced Computational Investigations into Specific Reactivity and Stability Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure, reactivity, and stability of molecules. researchgate.netnih.gov For this compound, advanced computational studies can offer insights that are difficult to obtain through experimental methods alone.

Future computational research should focus on:

Conformational Analysis : The hexyl chain allows for significant conformational flexibility. DFT calculations can be used to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other chemical species. nih.govacs.org

Reactivity Mapping : Computational models can predict sites of electrophilic and nucleophilic attack, providing a theoretical basis for its chemical reactivity. Analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the most reactive regions of the molecule.

Impact of Fluorine Substitution : The fluorine atom significantly influences the molecule's properties through its high electronegativity. DFT studies can quantify the effect of the fluorine atom on the molecule's dipole moment, charge distribution, and bond strengths. nih.gov This is essential for understanding its noncovalent interactions, such as hydrogen bonding and halogen bonding. nih.govacs.org

Stability Profile : The chemical stability of the compound under various conditions can be investigated computationally. This includes predicting its susceptibility to oxidation, reduction, and thermal decomposition, which is vital for handling and storage.

These computational investigations can guide experimental work by predicting reaction outcomes and identifying the most promising areas for chemical modification. mdpi.com

Computational Method Investigated Property Significance
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, vibrational frequencies. researchgate.netnih.govPredicts reactivity, stability, and spectroscopic properties.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonds and noncovalent interactions. mdpi.comCharacterizes the nature and strength of intramolecular and intermolecular forces.
Molecular Dynamics (MD) SimulationsConformational dynamics and solvent effects.Provides insight into the molecule's behavior in different environments over time.

Design of Next-Generation Derivatives for Novel Chemical Applications

The structural backbone of this compound offers a versatile scaffold for the design of new derivatives with tailored properties. By systematically modifying different parts of the molecule, it is possible to fine-tune its chemical and physical characteristics for specific applications. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how structural changes affect the molecule's function. nih.govnih.govpolyu.edu.hk

Future design strategies could explore:

Modification of the Aromatic Ring : Introducing additional substituents on the fluorophenyl ring could modulate its electronic properties and steric profile. This could lead to derivatives with altered reactivity or intermolecular interactions. researchgate.net

Alteration of the Alkyl Chain : The length and branching of the hexyl chain can be varied. Shorter or longer chains, or the introduction of cyclic moieties, could influence the molecule's lipophilicity and conformational preferences.

Functionalization of the Amine Group : The primary amine is a key site for chemical modification. Conversion to secondary or tertiary amines, amides, sulfonamides, or other nitrogen-containing functional groups can dramatically change the molecule's properties and potential applications. nih.govresearchgate.net

The goal of these design efforts is to create a library of compounds with diverse properties. This could lead to the discovery of new molecules for applications in materials science, agrochemicals, or as intermediates in the synthesis of more complex chemical structures. researchgate.netwikipedia.org

Modification Site Potential Modification Anticipated Effect
Phenyl RingIntroduction of electron-donating or -withdrawing groups.Alteration of electronic properties, reactivity, and binding affinities. nih.gov
Hexyl ChainVarying chain length, introducing branching or unsaturation.Modification of lipophilicity, steric hindrance, and conformational freedom.
Amine GroupAcylation, alkylation, conversion to amides or ureas. researchgate.netChanges in basicity, hydrogen bonding capability, and chemical reactivity.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)hexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-fluorophenylhexanal using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) or nucleophilic substitution of 1-bromohexane derivatives with 4-fluoroaniline under basic conditions. Optimization includes adjusting pH (6–7 for reductive amination), temperature (60–80°C), and solvent polarity (e.g., methanol or ethanol). Catalytic hydrogenation with palladium on carbon can also be explored for intermediates. Reaction progress should be monitored via TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and hexylamine backbone (δ ~1.2–1.6 ppm for CH2_2 groups).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS identifies the molecular ion peak (m/z = 197.3 for [M+H]+^+).
    Pharmacopeial standards recommend using certified reference materials for calibration .

Q. How can researchers screen this compound for potential biological activities such as antimicrobial or CNS effects?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours.
  • CNS Effects : Use radioligand binding assays (e.g., serotonin or dopamine receptor subtypes) or in vivo models (e.g., forced swim test for antidepressant activity). Dose-response curves (1–100 µM) are analyzed using nonlinear regression .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Toxicity Mitigation : Refer to GHS Category 4 acute toxicity data (oral LD50_{50} > 500 mg/kg in rodents). Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables should be prioritized?

  • Methodological Answer : A 2k^k factorial design evaluates key variables:
  • Factors : Temperature (50°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent (methanol vs. ethanol).
  • Responses : Yield (%) and purity (HPLC area %).
    Statistical software (e.g., Minitab) identifies interactions (e.g., temperature-catalyst synergy). Central Composite Design (CCD) refines optimal conditions .

Q. When encountering contradictory data on the biological efficacy of this compound, what methodological approaches can resolve discrepancies?

  • Methodological Answer :
  • Replicate Studies : Control variables (e.g., cell passage number, solvent batch).
  • Meta-Analysis : Pool data from independent labs using random-effects models.
  • Mechanistic Validation : Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetics) models to isolate confounding factors .

Q. What role does computational chemistry play in predicting the reactivity and interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Predict binding affinity to serotonin transporters (SERT) using the fluorophenyl group as a pharmacophore.
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
  • QSAR Models : Relate logP values (calculated via ChemAxon) to blood-brain barrier permeability .

Q. What strategies are recommended for assessing the stability and degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC-PDA : Monitor degradation products (e.g., oxidation to nitro derivatives or hydrolysis of the amine).
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C .

Q. How can in silico and in vitro models be integrated to evaluate the toxicity profile of this compound?

  • Methodological Answer :
  • In Silico Tools : Predict hepatotoxicity (e.g., DEREK Nexus) and cardiotoxicity (hERG inhibition via Schrödinger’s QikProp).
  • In Vitro Assays : Conduct Ames tests (mutagenicity) and mitochondrial toxicity assays (Seahorse XF Analyzer).
  • Read-Across Analysis : Compare structural analogs (e.g., 4-fluorophenethylamine) with existing toxicity databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.